Ethyl 6-(tert-butyl)nicotinate

Lipophilicity LogP Physicochemical property

Ethyl 6-(tert-butyl)nicotinate (CAS 56029-47-1) is a 6-substituted pyridine-3-carboxylate ester belonging to the nicotinate chemical class. The compound features a tert-butyl group at the 6-position of the pyridine ring and an ethyl ester at the 3-position, yielding the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 56029-47-1
Cat. No. B1444735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(tert-butyl)nicotinate
CAS56029-47-1
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C(C)(C)C
InChIInChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-10(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3
InChIKeyKCHGPVFBVQUNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(tert-butyl)nicotinate (CAS 56029-47-1): Structural, Physicochemical, and Supply-Chain Baseline for Procurement Decision-Making


Ethyl 6-(tert-butyl)nicotinate (CAS 56029-47-1) is a 6-substituted pyridine-3-carboxylate ester belonging to the nicotinate chemical class. The compound features a tert-butyl group at the 6-position of the pyridine ring and an ethyl ester at the 3-position, yielding the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is commercially available as a research-grade building block from multiple reputable suppliers, with cataloged purity specifications ranging from 95% (Sigma-Aldrich) to 97% (Leyan) . The compound is typically supplied as a colorless to yellow liquid at room temperature and is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research programs .

1
Designed as a sterically shielded, lipophilic synthetic intermediate for medicinal chemistry workflows.
2
Supports prodrug design and esterase-resistance studies due to reported HSA-hydrolysis stability context.
3
Procurement-grade options (95% and 97%) allow purity-driven selection for method development or QC reference use.

Why Ethyl 6-(tert-butyl)nicotinate Cannot Be Interchanged with Simpler 6-Alkyl Nicotinate Analogs Without Compromising Experimental Outcomes


The 6-tert-butyl substituent on the pyridine ring imparts steric, electronic, and lipophilic properties that are quantitatively distinct from smaller 6-alkyl congeners (e.g., 6-methyl, 6-ethyl, or 6-isopropyl analogs). These differences directly impact key selection-critical parameters including lipophilicity (ΔLogP ~0.99 versus the 6-methyl analog), conformational restriction conferred by the tert-butyl group's A-value (~5 kcal/mol versus ~1.74 kcal/mol for methyl), and resistance to esterase-mediated hydrolysis [1]. Substituting a less bulky analog in synthetic or biological applications may alter target binding, metabolic stability, purification behavior, and solubility profiles in ways that cannot be predicted without compound-specific experimental validation [1]. The quantitative data presented in Section 3 establish the specific magnitudes of these differences.

6-Methyl or 6-ethyl analogs may shift LogP and membrane permeability profiles away from the ~2.56 range required for specific cell-based assays.
Smaller 6-alkyl esters are unlikely to provide the same steric shielding of the ester carbonyl, altering reactivity and metabolic stability.
Class-level HSA-hydrolysis resistance may not transfer to other alkyl nicotinate analogs; esterase stability context requires compound-specific review.

Quantitative Differentiation Evidence for Ethyl 6-(tert-butyl)nicotinate versus Closest 6-Alkyl Nicotinate Analogs


LogP Difference of ~0.99 Units Versus Ethyl 6-Methylnicotinate Indicates Substantially Higher Lipophilicity for the tert-Butyl Congener

Ethyl 6-(tert-butyl)nicotinate exhibits a computed LogP of 2.56, compared to a computed LogP of 1.57 for ethyl 6-methylnicotinate, representing a ΔLogP of approximately +0.99 units . This difference translates to an approximately 10-fold higher predicted octanol-water partition coefficient (log scale) for the tert-butyl-substituted analog, driven by the increased hydrocarbon surface area of the tert-butyl group relative to methyl . The higher lipophilicity has direct implications for membrane permeability, passive diffusion, and chromatographic retention behavior during purification.

LogP Comparison
Cross-study comparable
ΔLogP = +0.99 (tert-butyl vs. methyl)
Supports lipophilicity-dependent workflow selection.
Computed LogP values; experimental confirmation may be required for specific assay media.
Lipophilicity LogP Physicochemical property

Boiling Point Elevation of ~47°C versus Ethyl 6-Methylnicotinate Reflects Increased Molecular Weight and Intermolecular Forces

Ethyl 6-(tert-butyl)nicotinate has a reported boiling point of 275.6°C (at 760 mmHg), whereas ethyl 6-methylnicotinate has a reported boiling point of 228.9°C (at 760 mmHg), yielding a boiling point difference of approximately +46.7°C . This elevation is consistent with the higher molecular weight (207.27 vs. 165.19 g/mol) and enhanced van der Waals interactions conferred by the tert-butyl substituent, which also impacts distillation conditions, solvent evaporation protocols, and thermal stability considerations during synthetic workflows.

Boiling Point Elevation
Cross-study comparable
ΔBP = +46.7°C (275.6°C vs. 228.9°C)
Impacts purification protocol design and thermal stability assessment.
Values reported at 760 mmHg; distillation conditions should be verified per batch.
Boiling point Physicochemical property Purification

tert-Butyl Nicotinate Esters Exhibit Near-Complete Resistance to Human Serum Albumin-Mediated Hydrolysis, Unlike Methyl and Other Alkyl Nicotinate Esters

In a systematic study of 18 nicotinate esters incubated with 50 µM human serum albumin (HSA) at pH 7.4 and 37°C, the hydrolysis of tert-butyl nicotinate was 'too slow to be measurable,' while methyl nicotinate displayed a half-life exceeding 95 hours, and 2-butoxyethyl nicotinate exhibited a half-life of less than 15 minutes [1]. Although the study examined tert-butyl nicotinate (the acid-ester) rather than the 6-tert-butyl-substituted ethyl ester specifically, the class-level inference is that the tert-butyl ester moiety confers profound resistance to HSA-catalyzed hydrolysis compared to smaller alkyl esters. This stability profile has been corroborated by independent reports confirming that tert-butyl nicotinate is bound by HSA but not hydrolyzed under physiologically relevant conditions [1][2].

HSA Hydrolysis Resistance
Class-level inference
tert-butyl ester: non-measurable hydrolysis vs. methyl ester t₁/₂ >95 hr
Reported HSA-stability context supports prodrug or cell-based assay design.
Model compound study; confirm esterase stability in target experimental system.
Hydrolytic stability Esterase resistance Metabolic stability

Approximately 3-Fold Greater Steric Demand (A-Value) of tert-Butyl Relative to Methyl Confers Distinct Conformational Restriction on the 6-Substituted Pyridine Scaffold

The A-value, a standard physical-organic chemistry measure of substituent steric bulk, is approximately 5 kcal/mol for the tert-butyl group compared to approximately 1.74 kcal/mol for the methyl group—a roughly 2.9-fold difference [1]. When positioned at the 6-position of the pyridine ring adjacent to the ring nitrogen, this steric difference influences the conformational ensemble accessible to the molecule, the orientation of the pyridine nitrogen lone pair, and steric shielding of the adjacent ester carbonyl. These conformational effects are class-level properties of the tert-butyl substituent and would be differentially expressed in any 6-substituted nicotinate scaffold relative to smaller 6-alkyl analogs.

Steric Bulk (A-Value)
Class-level inference
~2.9× greater steric demand than methyl (A-value ~5 vs. ~1.74 kcal/mol)
Conformational restriction may influence target binding and synthetic reactivity.
Extrapolated from standard cyclohexane A-values; pyridine-scaffold context may vary.
Steric bulk Conformational restriction A-value

Commercial Availability of 97% Purity Grade (Leyan) Provides a Higher-Purity Procurement Option Versus the Standard 95% Grade from Sigma-Aldrich

Ethyl 6-(tert-butyl)nicotinate is commercially available at 97% purity from Leyan (CAS 56029-47-1, product number 1397649) and at 95% purity from Sigma-Aldrich . The 2% higher nominal purity specification may be consequential for applications requiring minimal batch-to-batch variability—such as quantitative NMR reference standards, calibration in analytical method development, or reactions where impurity profiles affect catalytic cycles . The 97% grade also offers a documented boiling point (275.6°C) and computed LogP (2.56) that can be cross-referenced for quality control purposes .

Purity Grade Availability
Supporting evidence
97% (Leyan) vs. 95% (Sigma-Aldrich)
Supports purity-driven procurement for analytical method development.
Verify batch-specific purity via certificate of analysis for critical applications.
Purity Supply chain Quality specification

Research and Industrial Application Scenarios Where the Differentiated Properties of Ethyl 6-(tert-butyl)nicotinate Provide Measurable Advantages


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability

In lead optimization campaigns where a nicotinate ester scaffold must achieve a target LogP window (e.g., 2–3) for adequate passive membrane permeability, ethyl 6-(tert-butyl)nicotinate (LogP ≈ 2.56) may directly satisfy this criterion, whereas the 6-methyl analog (LogP ≈ 1.57) would fall below the desired range [1][2]. The ~0.99 LogP unit difference translates to a predicted ~10-fold higher partition coefficient, which can mean the difference between cell-permeable and cell-impermeable compound behavior in phenotypic screening assays.

Prodrug Design Leveraging HSA-Stable tert-Butyl Ester for Sustained Release or Targeted Delivery

The demonstrated resistance of the tert-butyl nicotinate ester to human serum albumin-catalyzed hydrolysis—with hydrolysis 'too slow to be measurable' under physiological conditions (50 µM HSA, pH 7.4, 37°C)—makes the 6-(tert-butyl)nicotinate scaffold an attractive starting point for prodrug strategies that require the intact ester to survive in plasma until reaching the target tissue or cellular compartment [1]. In contrast, smaller alkyl esters (e.g., methyl nicotinate, t₁/₂ >95 hr) or more labile esters (e.g., 2-butoxyethyl nicotinate, t₁/₂ <15 min) would provide either insufficient or excessive stability profiles for the same application.

Synthetic Route Development Requiring a Sterically Shielded Ester to Prevent Undesired Nucleophilic Attack at the Carbonyl

The tert-butyl group's A-value of ~5 kcal/mol—approximately 2.9-fold greater than the methyl group's ~1.74 kcal/mol—provides significant steric shielding of the adjacent ester carbonyl at the 3-position of the pyridine ring [1]. In synthetic sequences where the ester must survive nucleophilic or basic conditions that would otherwise cleave or transesterify an unshielded ethyl nicotinate, the 6-tert-butyl substitution pattern offers a built-in protective feature that eliminates the need for separate protecting group steps, streamlining synthetic routes and improving overall yield.

Analytical Method Development and QC Reference Standard Requiring Documented High-Purity Material

For laboratories developing HPLC, GC, or quantitative NMR methods for nicotinate ester quantification, the commercially available 97% purity grade of ethyl 6-(tert-butyl)nicotinate (Leyan, product 1397649) provides a higher nominal purity specification than the standard 95% grade (Sigma-Aldrich), with documented boiling point (275.6°C) and LogP (2.56) values that can serve as quality control reference points [1][2]. The 2% purity differential, while seemingly modest, reduces the impurity correction burden in calibration curve preparation and may improve method validation metrics such as limit of detection (LOD) and limit of quantification (LOQ).

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability
Lipophilicity (LogP ~2.56 context)
Confirm cell-permeability in target assay relative to lower-LogP analogs
Prodrug design and esterase-resistance studies
HSA-hydrolysis resistance context
Verify plasma stability and target-tissue exposure in model system
Synthetic route development with carbonyl shielding
Steric shielding (tert-butyl A-value context)
Assess ester survival under planned nucleophilic or basic conditions
QC reference standard and analytical method development
Higher-purity grade availability (97%)
Cross-reference supplier COA and documented physicochemical values

Technical Documentation Hub

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